molecular formula C16H22N2O4 B236935 Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate

Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate

Cat. No. B236935
M. Wt: 306.36 g/mol
InChI Key: YYFOXIMENSJXTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate, also known as MIBB, is a chemical compound that belongs to the class of benzoic acid derivatives. It has been widely studied for its potential use in various scientific research applications.

Mechanism Of Action

The mechanism of action of Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate is not fully understood. However, it is believed to inhibit the activity of enzymes involved in the biosynthesis of nucleotides, which are essential for the growth and proliferation of cancer cells. Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.

Biochemical And Physiological Effects

Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate has been shown to have a number of biochemical and physiological effects. In cancer cells, Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate has been shown to induce apoptosis, or programmed cell death. It has also been shown to inhibit the migration and invasion of cancer cells. In bacteria and fungi, Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate has been shown to disrupt the cell membrane, leading to cell death.

Advantages And Limitations For Lab Experiments

Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate has several advantages for lab experiments. It is easy to synthesize and has a high purity, making it suitable for a wide range of experiments. Additionally, Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate has been shown to have low toxicity, which makes it safe to handle in the lab. However, Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate has some limitations. It is not very water-soluble, which can make it difficult to use in aqueous solutions. Additionally, Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for the study of Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate. One potential direction is the development of Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate-based fluorescent probes for imaging biological systems. Another potential direction is the synthesis of Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate derivatives with improved water solubility and longer half-lives. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate and its potential use in cancer therapy and antibiotic development.
Conclusion:
In conclusion, Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate is a chemical compound that has been extensively studied for its potential use in various scientific research applications. Its synthesis method is simple and efficient, and it has been shown to have antiproliferative, antimicrobial, and antifungal properties. While Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate has several advantages for lab experiments, it also has some limitations. There are several future directions for the study of Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate, including the development of fluorescent probes and the synthesis of derivatives with improved properties.

Synthesis Methods

Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate can be synthesized using a simple and efficient method. The most commonly used method involves the reaction of 5-amino-2-(4-morpholinyl)benzoic acid with isobutyryl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to obtain Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate. This method has been optimized to produce high yields of Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate with high purity.

Scientific Research Applications

Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate has been extensively studied for its potential use in various scientific research applications. It has been shown to have antiproliferative effects on cancer cells, making it a potential candidate for cancer therapy. Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate has also been shown to have antimicrobial and antifungal properties, which could be useful in the development of new antibiotics. Additionally, Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate has been studied for its potential use as a fluorescent probe for imaging biological systems.

properties

Product Name

Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

methyl 5-(2-methylpropanoylamino)-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C16H22N2O4/c1-11(2)15(19)17-12-4-5-14(13(10-12)16(20)21-3)18-6-8-22-9-7-18/h4-5,10-11H,6-9H2,1-3H3,(H,17,19)

InChI Key

YYFOXIMENSJXTJ-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC(=C(C=C1)N2CCOCC2)C(=O)OC

Canonical SMILES

CC(C)C(=O)NC1=CC(=C(C=C1)N2CCOCC2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.